molecular formula C12H23ClN2O2 B6212638 tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride CAS No. 2731010-71-0

tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride

Cat. No.: B6212638
CAS No.: 2731010-71-0
M. Wt: 262.8
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and pharmaceutical research due to its stability and reactivity. The compound features a tert-butyl group, an amino group, a cyclopropyl ring, and a pyrrolidine ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride typically involves the protection of the amino group using tert-butyl carbamate (Boc) protectionThe final step involves the protection of the amino group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form stable complexes with metal ions, influencing catalytic processes. The specific pathways and targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate
  • tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate acetate

Uniqueness

Tert-butyl 3-amino-4-cyclopropylpyrrolidine-1-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in aqueous reactions and biological studies. Compared to its acetate counterpart, the hydrochloride form is more commonly used in pharmaceutical research due to its better pharmacokinetic properties .

Properties

CAS No.

2731010-71-0

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.8

Purity

95

Origin of Product

United States

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